molecular formula C9H13N3 B15147903 N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine CAS No. 933695-41-1

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine

Cat. No.: B15147903
CAS No.: 933695-41-1
M. Wt: 163.22 g/mol
InChI Key: NETCTOIXMYWXNR-UHFFFAOYSA-N
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Description

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalytic processes. The use of metal-catalyzed reactions and multicomponent reactions are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds.

Mechanism of Action

The mechanism of action of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group.

Properties

CAS No.

933695-41-1

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine

InChI

InChI=1S/C9H13N3/c1-10-8-5-7-3-2-4-11-9(7)12-6-8/h5-6,10H,2-4H2,1H3,(H,11,12)

InChI Key

NETCTOIXMYWXNR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(NCCC2)N=C1

Origin of Product

United States

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